molecular formula C9H11FN2O2 B12929031 Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate CAS No. 377753-04-3

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate

Cat. No.: B12929031
CAS No.: 377753-04-3
M. Wt: 198.19 g/mol
InChI Key: SQFGVVVTVFQQMH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a fluoroethyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 4-(1-fluoroethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties

Mechanism of Action

The mechanism of action of ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(1-chloroethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    Ethyl 4-(1-bromoethyl)pyrimidine-5-carboxylate: Contains a bromine atom, which can affect its chemical and biological properties.

    Ethyl 4-(1-iodoethyl)pyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

377753-04-3

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-3-14-9(13)7-4-11-5-12-8(7)6(2)10/h4-6H,3H2,1-2H3

InChI Key

SQFGVVVTVFQQMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(C)F

Origin of Product

United States

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